molecular formula C12H19NO4 B8356133 (1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No. B8356133
M. Wt: 241.28 g/mol
InChI Key: OUIBHCFUGWXKHT-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1

InChI Key

OUIBHCFUGWXKHT-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]2[C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate (D21) (600 mg, 2.22 mmol) was partitioned between dioxane (10 ml) and water (5 ml) prior addition of LiOH H2O (370 mg, 8.9 mmol). The mixture was stirred at RT for 18 hrs. Water (10 ml) and LiOH H2O (740 mg, 18 mmol) were added and the mixture left at RT for 66 h. Dioxane was evaporated off and remaining aqueous was washed with Et2O (3×20 ml). Aqueous solution was acidified with acetic acid up to pH 4 and extracted with EtOAc (3×30 ml). Collected organics were washed with NaCl sat., dried over Na2SO4 and evaporated in vacuo to afford the title compound (D22) (210 mg).
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
740 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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